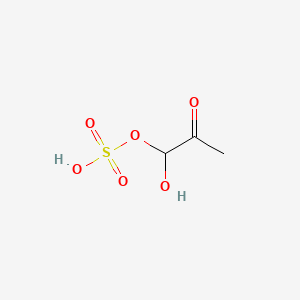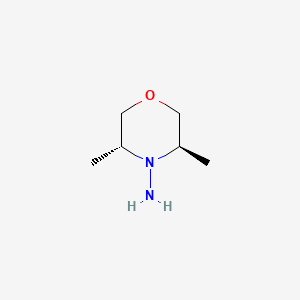
(3R,5R)-3,5-dimethylmorpholin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-dimethylmorpholin-4-amine is a chiral compound with the molecular formula C6H13NO It is a derivative of morpholine, a heterocyclic amine, and features two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylmorpholin-4-amine can be achieved through several methods. One common approach involves the reduction of 3,5-dimethylmorpholine-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary amines, including this compound . The process involves the continuous flow of reactants through a microreactor, allowing for precise control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-dimethylmorpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under inert atmosphere at room temperature.
Substitution: Various nucleophiles such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted morpholine compounds.
Scientific Research Applications
(3R,5R)-3,5-dimethylmorpholin-4-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-dimethylmorpholin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-dimethylmorpholine: A similar compound with a slightly different structure, lacking the amine group.
N-methylmorpholine: Another morpholine derivative with a single methyl group.
4-methylmorpholine: A morpholine derivative with a methyl group at the 4 position.
Uniqueness
(3R,5R)-3,5-dimethylmorpholin-4-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
BERKOVZFCSNAEZ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1N)C |
Canonical SMILES |
CC1COCC(N1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


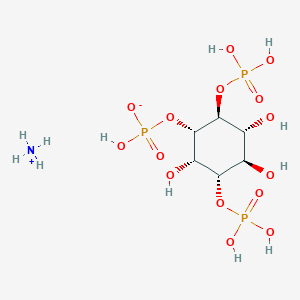
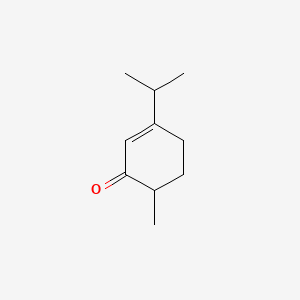
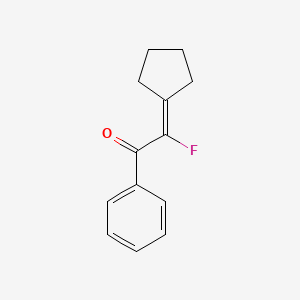
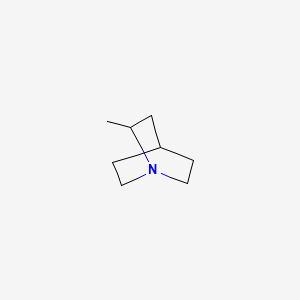
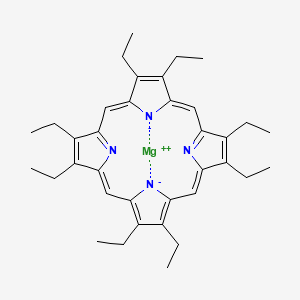
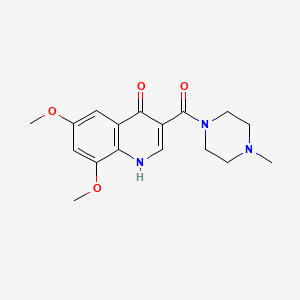
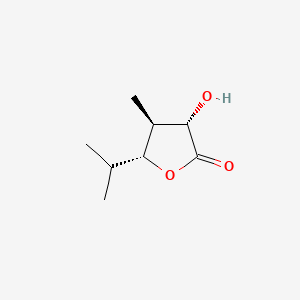
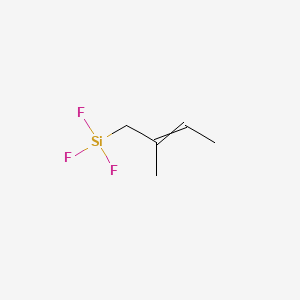
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
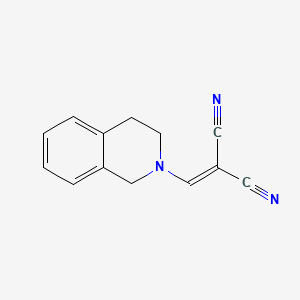
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
